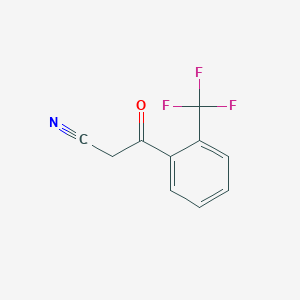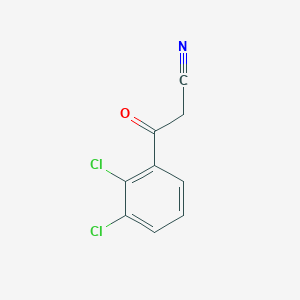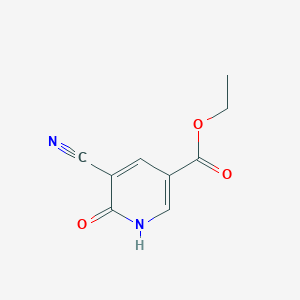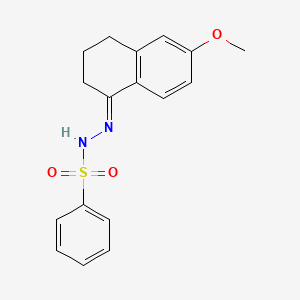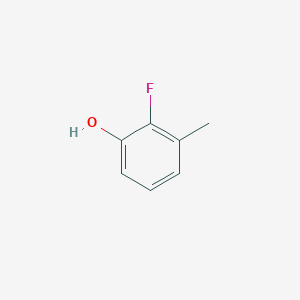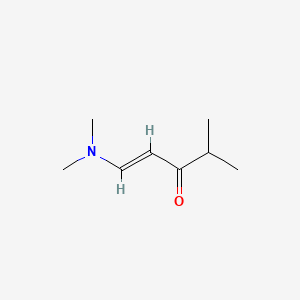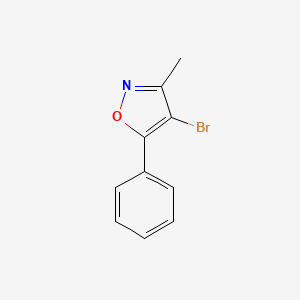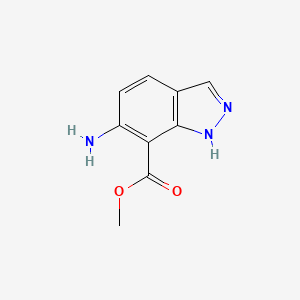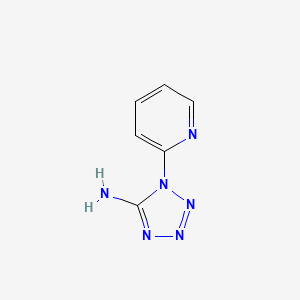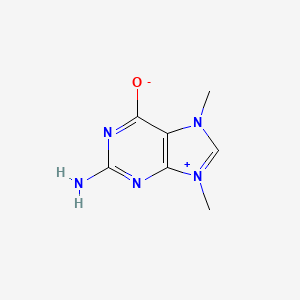
2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate
Übersicht
Beschreibung
“2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate” is a chemical compound with the formula C7H9N5O . It is also known as methylxanthine.
Synthesis Analysis
The synthesis of this compound involves the use of KCl in water as a reaction medium . The process involves stirring a Pt-complex with dimethylguanine and KCl at 50°C for 4 days in the dark. The mixture is then concentrated under a nitrogen stream, filtered, and evaporated. The residue is dissolved in water, and ethylguanine is added. The mixture is left to stand at 40°C for 3 days in the dark. After filtration and concentration under a nitrogen stream, excess NaClO4 is added, and the mixture is left to crystallize at 4°C for 2 hours. The crystals are collected by filtration, washed with cold water and ethanol, and dried .Molecular Structure Analysis
The molecular weight of “2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate” is 179.18 g/mol . The InChI Key is NAIGKGQHPIGYBB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is stored in a dark place, sealed in dry conditions, at 2-8°C . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Tautomeric Equilibria and Structural Analysis
Research on structurally similar compounds, such as 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, provides insights into the tautomeric equilibria and structural properties of nitrogen-containing heterocycles. Density Functional Theory (DFT) calculations reveal the importance of solvent hydrogen-bonding and solvation effects for accurate tautomeric ratios, which is crucial for understanding the reactivity and biological activity of these compounds. Solid-state structures obtained through X-ray diffraction techniques and supported by NMR spectroscopy highlight the role of tautomeric ratios in determining compound reactivity, especially toward N-7 alkylation (Gundersen et al., 2011).
Synthesis and Biological Activity
Another aspect of research focuses on the synthesis and biological screening of 2-substituted agelasine analogs. These studies have demonstrated that structural modifications, such as the introduction of a methyl group at the 2-position, can significantly enhance antimycobacterial and antiprotozoal activities. Computational chemistry has been pivotal in predicting accurate tautomeric ratios, which are essential for understanding the structural prerequisites for biological activity (Roggen et al., 2011).
Crystal Structure and Supramolecular Chemistry
The crystal structure of related compounds, such as adeninium perchlorate, reveals how the planarity of the cationic moiety and the presence of hydrogen bonds contribute to the formation of supramolecular structures. These insights are crucial for the design of new materials and drugs, where the arrangement of molecules in the solid state can affect the material's properties and efficacy (Fun et al., 2011).
Nucleotide Analogues and Drug Design
Research into acyclic nucleotide analogues derived from N3-substituted isoguanine showcases the synthesis of compounds with potential therapeutic applications. These studies not only contribute to our understanding of nucleoside and nucleotide chemistry but also provide a foundation for developing new antiviral and anticancer agents. The synthesis processes and structural analyses of these compounds are critical for the design and optimization of new drugs (Alexander et al., 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-7,9-dimethylpurin-9-ium-6-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-11-3-12(2)5-4(11)6(13)10-7(8)9-5/h3H,1-2H3,(H2-,8,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIGKGQHPIGYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966810 | |
| Record name | 2-Imino-7,9-dimethyl-3,9-dihydro-2H-purin-7-ium-6-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate | |
CAS RN |
524-35-6 | |
| Record name | 6H-Purinium, 2-amino-1,7-dihydro-7,9-dimethyl-6-oxo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 524-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imino-7,9-dimethyl-3,9-dihydro-2H-purin-7-ium-6-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ammonio-6,9-dihydro-7,9-dimethyl-6-oxo-1H-purinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



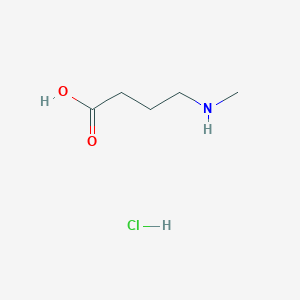
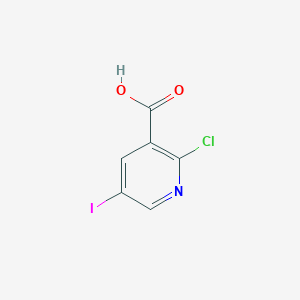
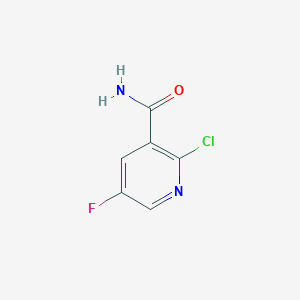
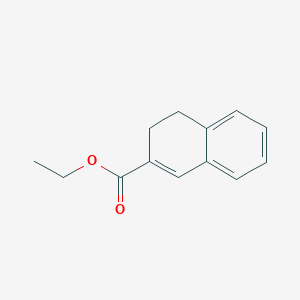
![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)
